L-Leucinamide, D-tryptophyl-L-arginyl-

Description

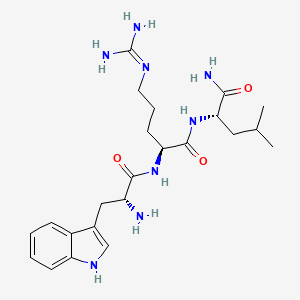

Structure

2D Structure

Properties

CAS No. |

162380-67-8 |

|---|---|

Molecular Formula |

C23H36N8O3 |

Molecular Weight |

472.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide |

InChI |

InChI=1S/C23H36N8O3/c1-13(2)10-19(20(25)32)31-22(34)18(8-5-9-28-23(26)27)30-21(33)16(24)11-14-12-29-17-7-4-3-6-15(14)17/h3-4,6-7,12-13,16,18-19,29H,5,8-11,24H2,1-2H3,(H2,25,32)(H,30,33)(H,31,34)(H4,26,27,28)/t16-,18+,19+/m1/s1 |

InChI Key |

QIBJHKZBFDKWDP-NEWSRXKRSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)N |

Origin of Product |

United States |

Comparison with Similar Compounds

L-Leucinamide vs. Other Amino Acid Amides

L-Leucinamide shares structural homology with other amino acid amides, such as L-alaninamide and L-methioninamide. Key differences include:

Key Insight: The branched-chain structure of L-leucinamide enhances its recognition by leucine aminopeptidase, while its amide group is critical for enzyme-mediated hydrolysis .

D-Tryptophyl-L-arginyl- vs. All-L-Peptide Analogs

The D-tryptophyl residue distinguishes this compound from peptides with all-L configurations. Comparative studies include:

- Activity in Xenopus Oocytes: L-Tryptophan (L-Trp) significantly increases p70 S6 kinase phosphorylation at 20 µM .

Enzyme Inhibition :

Functional Comparison with Peptide Derivatives

L-Lysinamide, L-histidyl-D-arginyl-L-alanyl-L-tryptophyl-D-phenylalanyl

This pentapeptide shares structural features with the target compound, including D-amino acids. Key differences:

| Feature | L-Leucinamide, D-Tryptophyl-L-arginyl- | L-Lysinamide, L-histidyl-D-arginyl-L-alanyl-L-tryptophyl-D-phenylalanyl |

|---|---|---|

| D-Amino Acids | D-Tryptophyl | D-Arginyl, D-Phenylalanyl |

| Biological Role | Enzyme substrate/inhibitor; kinase modulation | Not well-characterized; potential antimicrobial or receptor ligand |

| Selectivity | Low selectivity for APs | Unknown |

Bombesin Analogs (e.g., 13y14(CH₂-NH)-14-L-leucinamide)

Bombesin analogs modified with L-leucinamide exhibit enhanced stability and receptor affinity:

| Property | L-Leucinamide, D-Tryptophyl-L-arginyl- | Bombesin-L-leucinamide |

|---|---|---|

| Modification | N-terminal D-Trp | C-terminal L-leucinamide substitution |

| Function | Kinase modulation; AP inhibition | Neurotransmitter signaling; cancer cell proliferation |

| Clinical Use | Research tool | Investigational anticancer agent |

Q & A

Q. What are the standard enzymatic assays for evaluating L-Leucinamide hydrolysis, and how are they optimized?

L-Leucinamide is commonly used as a substrate for leucine aminopeptidase (LAP) activity assays. A validated method involves:

- Spectrophotometric measurement at 238 nm to monitor hydrolysis kinetics .

- Reagent optimization : 0.5 M Tris·HCl buffer (pH 8.5), 0.025 M MnCl₂ for metal cofactor activation, and substrate concentration adjustments to avoid saturation effects.

- Unit definition : 1 unit = 1 µmol L-Leucinamide hydrolyzed per minute at 25°C .

Note: Pre-experiment calibration of the extinction coefficient is critical due to batch variability in substrate purity .

Q. How can researchers synthesize and purify L-Leucinamide-containing peptides while minimizing side products?

- Solid-phase peptide synthesis (SPPS) is preferred for sequential addition of D-tryptophyl and L-arginyl residues.

- Purification steps :

- Thin-layer chromatography (TLC) for intermediate purity checks .

- Post-reaction washing with water to remove diethylammonium chloride and excess diethylamine .

- Reverse-phase HPLC with C18 columns for final purification, using acetonitrile/water gradients .

Advanced Research Questions

Q. How can LC-ESI-MS/MS be applied to resolve stereochemical and quantitative challenges in L-Leucinamide derivatives?

- Enantiomeric separation : Derivatize with chiral agents like Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide to enhance MS detection sensitivity.

- Method parameters :

- Column: Chiralpak IG-3 (3 µm, 150 × 2.1 mm).

- Mobile phase: 0.1% formic acid in water/acetonitrile.

- Detection limit: ~10 fmol/injection with a 20-min runtime .

- Validation : Use internal standards (e.g., isotopically labeled analogs) to correct for matrix effects in biological samples .

Q. What strategies address contradictions in reported bioactivity data for L-Leucinamide analogs in protease inhibition studies?

Discrepancies often arise from:

Q. How can computational modeling guide the design of L-Leucinamide-based inhibitors for viral proteases?

- Docking protocols :

- Key interactions : Prioritize residues like His41 and Cys145 in M<sup>pro</sup> for hydrogen bonding and hydrophobic contacts .

- Validation : Compare predicted IC₅₀ values with in vitro enzymatic assays to refine models .

Key Methodological Recommendations

- Reproducibility : Document buffer composition and enzyme lot numbers to mitigate variability .

- Advanced analytics : Combine LC-MS with circular dichroism (CD) to confirm peptide secondary structures .

- Ethical compliance : Adhere to institutional guidelines for in vivo studies, particularly when testing anti-inflammatory analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.